molecular formula C17H23ClN2O4 B8452320 tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

Cat. No.: B8452320
M. Wt: 354.8 g/mol
InChI Key: BAUGOICKQCUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is a complex organic compound with a unique structure that includes a chloro-substituted isoquinoline ring, a tert-butyl carbamate group, and a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the tert-butyl carbamate group . The reaction conditions often include the use of aryl halides, palladium catalysts, and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the isoquinoline ring.

Scientific Research Applications

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex isoquinoline structure.

    8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline: A compound with a similar isoquinoline core but without the tert-butyl carbamate group.

Uniqueness

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

InChI

InChI=1S/C17H23ClN2O4/c1-9(2)23-12-8-11(20-16(22)24-17(3,4)5)10-6-7-19-15(21)13(10)14(12)18/h8-9H,6-7H2,1-5H3,(H,19,21)(H,20,22)

InChI Key

BAUGOICKQCUCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(CCNC2=O)C(=C1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77b, 875 mg, 2.73 mmol) and NCS (401 mg, 3.00 mmol) in MeCN (80 mL) was stirred at 75° C. for 2 hours. After cooling down to room temperature and concentrating under vacuum, the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes) to give tert-butyl [8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77c, 893 mg, 92%) as a solid.
Name
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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